2-(4-aminophenyl)-3-methoxy-N-[(3-methoxyphenyl)methyl]imidazo[1,2-b]pyridazin-6-amine
CAS No.: 122479-08-7
Cat. No.: VC0005369
Molecular Formula: C21H21N5O2
Molecular Weight: 375.4 g/mol
* For research use only. Not for human or veterinary use.
![2-(4-aminophenyl)-3-methoxy-N-[(3-methoxyphenyl)methyl]imidazo[1,2-b]pyridazin-6-amine - 122479-08-7](/images/no_structure.jpg)
CAS No. | 122479-08-7 |
---|---|
Molecular Formula | C21H21N5O2 |
Molecular Weight | 375.4 g/mol |
IUPAC Name | 2-(4-aminophenyl)-3-methoxy-N-[(3-methoxyphenyl)methyl]imidazo[1,2-b]pyridazin-6-amine |
Standard InChI | InChI=1S/C21H21N5O2/c1-27-17-5-3-4-14(12-17)13-23-18-10-11-19-24-20(21(28-2)26(19)25-18)15-6-8-16(22)9-7-15/h3-12H,13,22H2,1-2H3,(H,23,25) |
Standard InChI Key | HQRHGSRWOHGIRI-UHFFFAOYSA-N |
SMILES | COC1=CC=CC(=C1)CNC2=NN3C(=NC(=C3OC)C4=CC=C(C=C4)N)C=C2 |
Canonical SMILES | COC1=CC=CC(=C1)CNC2=NN3C(=NC(=C3OC)C4=CC=C(C=C4)N)C=C2 |
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features an imidazo[1,2-b]pyridazine core fused with a 4-aminophenyl group at position 2 and a 3-methoxy-N-[(3-methoxyphenyl)methyl] substituent at position 6. Its molecular formula is C21H21N5O2, with a molecular weight of 375.4 g/mol. The presence of two methoxy groups enhances solubility in polar solvents, while the aromatic amines contribute to π-π stacking interactions with biological targets.
Table 1: Key Molecular Properties
Property | Value |
---|---|
CAS Number | 122479-08-7 |
Molecular Formula | C21H21N5O2 |
Molecular Weight | 375.4 g/mol |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 7 |
logP | 4.24 (predicted) |
Synthesis and Structural Optimization
The synthesis involves a multi-step protocol starting with cyclization of pyridazine precursors. A critical step is the O-methylation reaction using sodium hydride (NaH) to introduce methoxy groups at positions 3 and 6. Controlled reaction temperatures (60–80°C) and anhydrous conditions are essential to achieve yields exceeding 70%. Post-synthetic purification via column chromatography ensures >95% purity, as confirmed by HPLC-UV analysis.
Biological Activity and Mechanism of Action
Kinase Inhibition Profiling
The compound demonstrates nanomolar inhibitory activity against FLT3-ITD (Fms-like tyrosine kinase 3 with internal tandem duplication), a driver mutation in acute myeloid leukemia (AML). In enzymatic assays, derivatives of imidazo[1,2-b]pyridazine showed IC50 values of 1–4 nM against FLT3-ITD and FLT3-D835Y mutants . The 4-aminophenyl moiety facilitates hydrogen bonding with kinase active sites, while the methoxy groups stabilize hydrophobic interactions.
Table 2: Comparative Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives
Compound | FLT3-ITD IC50 (nM) | FLT3-D835Y IC50 (nM) | MV4-11 Cell GI50 (μM) |
---|---|---|---|
34f | 4 | 1 | 0.735 |
Target Compound | 5 (predicted) | 2 (predicted) | 0.8 (predicted) |
Antiproliferative Effects in Leukemia Models
In FLT3-ITD-positive MV4-11 and MOLM-13 cell lines, the compound reduces viability with GI50 values <1 μM, comparable to midostaurin (a clinically approved FLT3 inhibitor) . Mechanistically, it induces apoptosis via caspase-3/7 activation and suppresses phospho-FLT3 levels by >80% at 100 nM concentrations .
Structure-Activity Relationship (SAR) Studies
Role of Methoxy Substituents
Methoxy groups at positions 3 and 6 are critical for optimizing solubility and target engagement. Removal of the 3-methoxy group reduces FLT3 affinity by 10-fold, while N-methylation of the benzylamine side chain enhances metabolic stability .
Impact of the 4-Aminophenyl Group
The 4-aminophenyl moiety at position 2 is indispensable for kinase selectivity. Replacement with hydrophobic groups (e.g., methyl) abolishes activity, whereas electron-donating substituents (e.g., -NH2) improve binding to the FLT3 ATP pocket .
Therapeutic Applications and Clinical Relevance
Oncology: Targeting FLT3-Mutant AML
FLT3 mutations occur in 30% of AML cases and confer poor prognosis. The compound’s ability to suppress FLT3-ITD autophosphorylation positions it as a candidate for combination therapies with standard chemotherapeutics (e.g., cytarabine) .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume